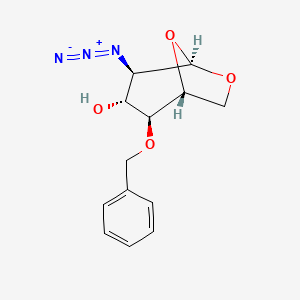

1,6-Anhydro-2-azido-4-O-benzyl-2-deoxy-b-D-glucopyranose

Descripción

BenchChem offers high-quality 1,6-Anhydro-2-azido-4-O-benzyl-2-deoxy-b-D-glucopyranose suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,6-Anhydro-2-azido-4-O-benzyl-2-deoxy-b-D-glucopyranose including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C13H15N3O4 |

|---|---|

Peso molecular |

277.28 g/mol |

Nombre IUPAC |

(1R,2S,3R,4R,5R)-4-azido-2-phenylmethoxy-6,8-dioxabicyclo[3.2.1]octan-3-ol |

InChI |

InChI=1S/C13H15N3O4/c14-16-15-10-11(17)12(9-7-19-13(10)20-9)18-6-8-4-2-1-3-5-8/h1-5,9-13,17H,6-7H2/t9-,10-,11-,12-,13-/m1/s1 |

Clave InChI |

CSEKEFNIXUCHND-SYLRKERUSA-N |

SMILES isomérico |

C1[C@@H]2[C@H]([C@@H]([C@H]([C@H](O1)O2)N=[N+]=[N-])O)OCC3=CC=CC=C3 |

SMILES canónico |

C1C2C(C(C(C(O1)O2)N=[N+]=[N-])O)OCC3=CC=CC=C3 |

Origen del producto |

United States |

synthesis of 1,6-Anhydro-2-azido-4-O-benzyl-2-deoxy-b-D-glucopyranose

An In-Depth Technical Guide to the Synthesis of 1,6-Anhydro-2-azido-4-O-benzyl-2-deoxy-β-D-glucopyranose

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of a robust and scientifically-grounded synthetic pathway to 1,6-Anhydro-2-azido-4-O-benzyl-2-deoxy-β-D-glucopyranose, a valuable building block in carbohydrate chemistry. The synthesis is designed for researchers, scientists, and professionals in drug development, offering not just a protocol but also the underlying chemical principles and strategic considerations.

Introduction: The Significance of 1,6-Anhydro-2-azido-4-O-benzyl-2-deoxy-β-D-glucopyranose

1,6-Anhydro-2-azido-4-O-benzyl-2-deoxy-β-D-glucopyranose is a versatile intermediate in the synthesis of complex oligosaccharides and glycoconjugates. The 1,6-anhydro bridge locks the pyranose ring in a ¹C₄ conformation, which can facilitate stereoselective glycosylation reactions. The 2-azido group serves as a masked amine, which can be readily reduced to the corresponding amine for further functionalization, or used in click chemistry for the construction of neoglycoconjugates. The 4-O-benzyl ether is a stable protecting group that can be removed under specific conditions, allowing for regioselective modification of the carbohydrate scaffold.

Overall Synthetic Strategy

The synthesis of 1,6-Anhydro-2-azido-4-O-benzyl-2-deoxy-β-D-glucopyranose is a multi-step process that requires careful control of protecting groups and stereochemistry. The proposed synthetic route begins with the readily available D-glucose and proceeds through a series of key transformations:

-

Formation of Phenyl β-D-glucopyranoside: The synthesis commences with the conversion of D-glucose to its phenyl β-glycoside. The phenyl group at the anomeric position serves as a leaving group in the final step of 1,6-anhydro bridge formation.

-

Protection of the 4- and 6-Hydroxyl Groups: A 4,6-O-benzylidene acetal is introduced to selectively protect the 4- and 6-hydroxyl groups, leaving the 2- and 3-hydroxyl groups available for subsequent modifications.

-

Introduction of the Azido Group at C-2: The 2-hydroxyl group is converted to a good leaving group, a triflate, followed by nucleophilic substitution with sodium azide to introduce the 2-azido group with inversion of configuration.

-

Regioselective Opening of the Benzylidene Acetal: The 4,6-O-benzylidene acetal is regioselectively opened to generate a free hydroxyl group at the 4-position and a benzyl ether at the 6-position.

-

Benzylation of the 4-Hydroxyl Group: The newly freed 4-hydroxyl group is protected as a benzyl ether.

-

Formation of the 1,6-Anhydro Bridge: The final step involves the intramolecular cyclization of the 6-hydroxyl group onto the anomeric carbon, displacing the phenoxy group to form the desired 1,6-anhydro-2-azido-4-O-benzyl-2-deoxy-β-D-glucopyranose.

Experimental Protocols

Step 1: Synthesis of Phenyl 4,6-O-benzylidene-β-D-glucopyranoside

The initial step involves the formation of a 4,6-O-benzylidene acetal from phenyl β-D-glucopyranoside. This is a standard protection strategy in carbohydrate chemistry.

Protocol:

-

To a suspension of phenyl β-D-glucopyranoside (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add benzaldehyde dimethyl acetal (1.5 eq) and a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 eq).

-

Heat the reaction mixture to 60 °C under reduced pressure to remove the methanol byproduct.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and neutralize the acid with triethylamine.

-

Pour the mixture into ice-water and collect the precipitate by filtration.

-

Wash the solid with cold water and diethyl ether to afford phenyl 4,6-O-benzylidene-β-D-glucopyranoside as a white solid.

| Reagent | Molar Eq. |

| Phenyl β-D-glucopyranoside | 1.0 |

| Benzaldehyde dimethyl acetal | 1.5 |

| p-Toluenesulfonic acid | 0.1 |

Step 2: Synthesis of Phenyl 2-azido-2-deoxy-4,6-O-benzylidene-β-D-glucopyranoside

This step involves the introduction of the azido group at the C-2 position. This is achieved by triflation of the 2-hydroxyl group followed by an SN2 reaction with sodium azide.

Protocol:

-

Dissolve phenyl 4,6-O-benzylidene-β-D-glucopyranoside (1.0 eq) in anhydrous dichloromethane (DCM) and pyridine at -20 °C.

-

Add trifluoromethanesulfonic anhydride (1.2 eq) dropwise to the solution.

-

Stir the reaction mixture at -20 °C for 1 hour.

-

Add sodium azide (5.0 eq) and a catalytic amount of tetrabutylammonium iodide to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield phenyl 2-azido-2-deoxy-4,6-O-benzylidene-β-D-glucopyranoside.

Step 3: Regioselective Reductive Opening of the 4,6-O-Benzylidene Acetal

The regioselective opening of the benzylidene acetal is a critical step to free the 4-hydroxyl group for subsequent benzylation. Several methods exist for this transformation, with the choice of reagent determining the regioselectivity.[1] To obtain a free 4-OH group, a Lewis acid that coordinates to O-6 is employed without an activated borane.[1]

Protocol:

-

Dissolve phenyl 2-azido-2-deoxy-4,6-O-benzylidene-β-D-glucopyranoside (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Add sodium cyanoborohydride (2.0 eq) and a solution of hydrogen chloride in diethyl ether (2.0 eq) at 0 °C.

-

Stir the reaction mixture at room temperature for 2-3 hours.

-

Quench the reaction by the slow addition of methanol.

-

Concentrate the mixture under reduced pressure and purify the residue by silica gel column chromatography to afford phenyl 2-azido-6-O-benzyl-2-deoxy-β-D-glucopyranoside.

Step 4: Benzylation of the 4-Hydroxyl Group

The free 4-hydroxyl group is then protected as a benzyl ether using the Williamson ether synthesis.[2]

Protocol:

-

Dissolve the product from the previous step (1.0 eq) in anhydrous DMF.

-

Add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add benzyl bromide (1.2 eq) dropwise and allow the reaction to warm to room temperature and stir overnight.[2]

-

Quench the reaction by the slow addition of methanol at 0 °C.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield phenyl 2-azido-4,6-di-O-benzyl-2-deoxy-β-D-glucopyranoside.

Step 5: Formation of the 1,6-Anhydro Bridge

The final step is the intramolecular cyclization to form the 1,6-anhydro bridge. This reaction is typically performed under basic conditions, where the 6-hydroxyl group (in this case, after debenzylation of the 6-O-benzyl group) attacks the anomeric carbon. A theoretical study suggests that the degradation of phenyl β-glucosides to levoglucosan (1,6-anhydro-β-D-glucopyranose) proceeds via an SNicB(2) mechanism, which has a lower activation barrier compared to the α-anomer.[3]

Protocol:

-

First, the 6-O-benzyl group needs to be selectively removed. This can be achieved by catalytic hydrogenation. Dissolve the fully protected glycoside in a mixture of ethanol and ethyl acetate.

-

Add a catalytic amount of palladium on charcoal (10% Pd/C).

-

Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) until the starting material is consumed (monitored by TLC).

-

Filter the reaction mixture through a pad of Celite and concentrate the filtrate to obtain the debenzylated product.

-

Dissolve the resulting compound in anhydrous THF and add a strong base such as sodium methoxide or potassium tert-butoxide (1.1 eq) at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and neutralize with an acidic resin.

-

Filter the resin and concentrate the filtrate.

-

Purify the crude product by silica gel column chromatography to afford the final product, 1,6-Anhydro-2-azido-4-O-benzyl-2-deoxy-β-D-glucopyranose.

Visualization of the Synthetic Pathway

Caption: Synthetic pathway for 1,6-Anhydro-2-azido-4-O-benzyl-2-deoxy-β-D-glucopyranose.

Conclusion

This in-depth technical guide outlines a logical and experimentally sound synthetic route to 1,6-Anhydro-2-azido-4-O-benzyl-2-deoxy-β-D-glucopyranose. By providing detailed protocols and the rationale behind the chosen methodologies, this guide aims to empower researchers in the field of carbohydrate chemistry to successfully synthesize this valuable building block for their research endeavors. The strategic use of protecting groups and the controlled introduction of functional moieties are key to the success of this synthesis.

References

- Holzapfel, C. W., Koekemoer, J. M., & Marais, C. F. (1984). Benzoylation of carbohydrate derivatives containing regioselectively activated secondary hydroxyl groups. South African Journal of Chemistry, 37(1), 19-26.

-

Garegg, P. J., & Hultberg, H. (2011). Regioselective reductive openings of 4,6-benzylidene acetals: synthetic and mechanistic aspects. Carbohydrate research, 346(12), 1358-1370. [Link]

- Gravel, D., & Vazquez, E. (2006). Regioselective Oxidative Cleavage of Benzylidene Acetals of Glycopyranosides with Periodic Acid Catalyzed by Tetrabutylammonium. Synthesis, 2006(19), 3325-3329.

- Lipták, A., Jodál, I., & Nánási, P. (2021). Systematic Study of Regioselective Reductive Ring-Opening Reactions of 4,6-O-Halobenzylidene Acetals of Glucopyranosides. The Journal of Organic Chemistry, 86(18), 12555-12564.

-

Hosoya, T., Nakao, Y., Sato, H., & Sakaki, S. (2010). Theoretical study of 1,6-anhydrosugar formation from phenyl D-glucosides under basic condition: reasons for higher reactivity of β-anomer. The Journal of organic chemistry, 75(24), 8400–8409. [Link]

- Lipták, A., & Fügedi, P. (2014). Regioselective Reductive Openings of 4,6-O-Benzylidene-Type Acetals using LiAlH4-AlCl3. CRC Press.

- Ikeda, K., & Achiwa, K. (2007). A Selective Ring Opening Reaction of 4,6-O-Benzylidene Acetals in Carbohydrates Using Trialkylsilane Derivatives. Chemical & pharmaceutical bulletin, 55(2), 249-251.

- Li, Z., & Li, X. (2016). Regioselective Benzoylation of Diols and Carbohydrates by Catalytic Amounts of Organobase. Molecules, 21(5), 643.

- Sharma, G. V., & Reddy, K. L. (2000). A simple, mild, and regioselective method for the benzylation of carbohydrate derivatives promoted by silver carbonate. Tetrahedron: Asymmetry, 11(13), 2735-2738.

- Czernecki, S., Georgoulis, C., & Provelenghiou, C. (1976). New Method for the Benzylation of Hindered Sugar Hydroxyls. Tetrahedron Letters, 17(40), 3535-3536.

-

Crich, D., & Cai, W. (1999). Chemistry of 4,6-O-Benzylidene-D-glycopyranosyl Triflates: Contrasting Behavior between the Gluco and Manno Series. The Journal of organic chemistry, 64(13), 4926–4930. [Link]

- CN101735284B. (2012). Preparation method of 4, 6-O-benzylidene-D-glucopyranose.

- Yoshida, H., & Toshima, K. (2011). Direct synthesis of 1,6-anhydro sugars from unprotected glycopyranoses by using 2-chloro-1,3-dimethylimidazolinium chloride.

- Glycoscience Protocols (GlycoPODv2). (2021). Benzylation of hydroxyl groups by Williamson reaction. In NCBI Bookshelf.

- Hanessian, S., & Plessas, N. R. (1969).

-

Crich, D., & Lim, L. B. (2004). 4,6-O-Benzylidene-Directed β-Mannopyranosylation and α-Glucopyranosylation: the 2-Deoxy-2-fluoro- and 3-Deoxy-3-fluoro- Series of Donors and the Importance of the O2-C2-C3-O3 Interaction. The Journal of organic chemistry, 69(8), 2829–2837. [Link]

- Crich, D. (2010). Mechanistic picture for the 4,6-O-benzylidene-directed formation of α- and β-gluco- and mannopyranosides.

- Marra, A., & Dondoni, A. (2018). Chemistry of 1,2-Anhydro Sugars. CHIMIA International Journal for Chemistry, 72(12), 875-880.

-

Zhu, X., Dere, R. T., Jiang, J., Zhang, L., & Wang, X. (2011). Synthesis of α-glycosyl thiols by stereospecific ring-opening of 1,6-anhydrosugars. The Journal of organic chemistry, 76(24), 10187–10197. [Link]

- Isobe, M., & Ichikawa, Y. (2003). Practical Synthesis of 1,6-Anhydro-2,4-dideoxy-β- d -glycero- hexopyranos-3-ulose from Levoglucosan. Synthesis, 2003(12), 1851-1854.

- Islam, M. S., & Islam, M. R. (2019). Novel Methyl 4,6-O-Benzylidene- -D-Glucopyranoside Derivatives: Synthesis, Structural Characterization. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 399-410.

- Zhdankin, V. V. (2022). Modern Synthesis of Triflamides and Triflimides. Journal of Organic and Inorganic Chemistry, 8(12), 1-4.

Sources

- 1. Regioselective reductive openings of 4,6-benzylidene acetals: synthetic and mechanistic aspects [pubmed.ncbi.nlm.nih.gov]

- 2. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Theoretical study of 1,6-anhydrosugar formation from phenyl D-glucosides under basic condition: reasons for higher reactivity of β-anomer - PubMed [pubmed.ncbi.nlm.nih.gov]

Comprehensive Characterization and Methodological Guide: 1,6-Anhydro-2-azido-4-O-benzyl-2-deoxy-β-D-glucopyranose

Executive Summary & Strategic Importance

1,6-Anhydro-2-azido-4-O-benzyl-2-deoxy-β-D-glucopyranose (CAS 55682-47-8) is a highly specialized, conformationally locked carbohydrate building block[1]. In the realm of advanced synthetic carbohydrate chemistry, it serves as a critical intermediate for the assembly of complex biologically active oligosaccharides. It is predominantly utilized in the synthesis of bacterial peptidoglycan fragments, such as muramic acid derivatives[2], and mammalian glycosaminoglycans (GAGs) like heparan sulfate.

The strategic brilliance of this molecule lies in its orthogonal protection scheme and strict conformational rigidity. The 1,6-anhydro bridge simultaneously protects the anomeric center (C1) and the primary alcohol (C6), while the C2-azido group acts as a masked, non-participating amine[3]. The stable C4-benzyl ether leaves the C3-hydroxyl perfectly positioned as a highly specific glycosyl acceptor.

Structural Logic and Conformational Dynamics

In standard hexopyranoses, the 4C1 chair conformation is thermodynamically favored because it allows the bulky substituents to adopt equatorial positions. However, the introduction of the 1,6-anhydro bridge covalently links C1 and C6, forcing the pyranose ring into a rigid, inverted 1C4 chair conformation[2].

This forced inversion dictates that the substituents at C2, C3, and C4 adopt an axial orientation, resulting in profound stereoelectronic consequences:

-

C2-Azido Group (Axial): The azide is an ideal masked amino group. Crucially, it is non-participating. During downstream glycosylation, the absence of neighboring group participation at C2 directs the stereoselective formation of 1,2-cis ( α ) glycosidic linkages, which are essential for many natural amino sugars[3].

-

C4-O-Benzyl Group (Axial): The benzyl ether provides robust steric shielding and withstands both the highly acidic conditions of glycosylation and the basic conditions of subsequent deprotections[4].

-

C3-Hydroxyl Group (Axial): Left unprotected, this axial hydroxyl serves as the nucleophilic acceptor. The steric hindrance imparted by the adjacent axial groups necessitates the use of highly reactive glycosyl donors, but it guarantees absolute regioselectivity during chain elongation[2].

Structural logic and functional group roles in downstream glycosaminoglycan synthesis.

Synthetic Workflow and Causality

The synthesis of this molecule from naturally occurring levoglucosan relies on precise stereoelectronic control at every step.

-

Epoxidation: Levoglucosan is tosylated and treated with base to form the Cerny epoxide (1,6:2,3-dianhydro-β-D-mannopyranose).

-

Azidation (Fürst-Plattner Rule): Nucleophilic opening of the epoxide with sodium azide proceeds via a diaxial transition state. According to the Fürst-Plattner rule, the nucleophile strictly attacks at C2 to yield the axial azide (D-gluco configuration) rather than C3 (which would yield the D-altro configuration)[3].

-

Acetalization: The resulting 3,4-diol is protected as a cyclic benzylidene acetal using benzaldehyde dimethyl acetal and a catalytic acid.

-

Regioselective Reductive Cleavage: Treatment of the 3,4-O-benzylidene acetal with Borane-THF (BH₃·THF) and Trimethylsilyl trifluoromethanesulfonate (TMSOTf) selectively cleaves the O3-benzylidene bond. The steric bulk of the 1C4 conformation directs the Lewis acid coordination to the less hindered oxygen, resulting in the desired 4-O-benzyl ether and a free C3-OH[4].

Synthetic workflow for 1,6-Anhydro-2-azido-4-O-benzyl-2-deoxy-b-D-glucopyranose from levoglucosan.

Experimental Methodology: Regioselective Reductive Cleavage

The following is a self-validating protocol for the final transformation into the target molecule.

Reagents: 1,6-Anhydro-2-azido-3,4-O-benzylidene-2-deoxy-β-D-glucopyranose (1.0 eq), BH₃·THF (1 M, 5.0 eq), TMSOTf (0.1 eq), anhydrous Dichloromethane (DCM).

Step-by-Step Procedure:

-

Preparation: Flame-dry a two-neck round-bottom flask under an argon atmosphere. Dissolve the benzylidene acetal (10 mmol) in anhydrous DCM (50 mL).

-

Thermal Control: Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Low temperatures are required to control the highly exothermic coordination of the Lewis acid and prevent non-specific acetal cleavage.

-

Reagent Addition: Add BH₃·THF (50 mL, 50 mmol) dropwise over 15 minutes. Stir for 5 minutes.

-

Catalysis: Add TMSOTf (180 µL, 1.0 mmol) dropwise. The reaction relies on TMSOTf to activate the acetal for hydride transfer from the borane complex.

-

Self-Validation (Monitoring): Monitor the reaction via Thin Layer Chromatography (TLC) using Hexanes/EtOAc (2:1). The starting material ( Rf ~0.6, UV active) should disappear within 2 hours, replaced by a new UV-active product spot ( Rf ~0.3). The new spot must stain positively (dark blue/purple) with p -anisaldehyde, confirming the presence of the newly freed C3-hydroxyl group.

-

Quenching: Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NaHCO₃ (30 mL). Caution: This step causes vigorous hydrogen gas evolution as excess borane decomposes. Ensure proper venting.

-

Extraction & Purification: Extract the aqueous layer with DCM (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography (silica gel, gradient elution 10-30% EtOAc in Hexanes) to yield the pure target compound.

Analytical Characterization Data

The structural integrity of 1,6-Anhydro-2-azido-4-O-benzyl-2-deoxy-β-D-glucopyranose (CAS 55682-47-8) is verified using the following standardized quantitative parameters[1].

Table 1: Quantitative Nuclear Magnetic Resonance (NMR) Data (CDCl₃, 400 MHz)

| Nucleus | Position | Chemical Shift (ppm) | Multiplicity | Coupling Constant ( J in Hz) | Structural Assignment |

| ¹H | H-1 | 5.48 | s (broad) | < 2.0 | Anomeric proton, characteristic of locked 1C4 |

| ¹H | H-2 | 3.35 | d | 1.5 | C2-Azido proton (axial) |

| ¹H | H-3 | 3.82 | br s | - | C3-Hydroxyl proton (axial) |

| ¹H | Benzyl CH₂ | 4.65, 4.55 | AB q | 11.5 | Diastereotopic benzyl ether protons |

| ¹³C | C-1 | 100.2 | - | - | Anomeric carbon |

| ¹³C | C-2 | 59.8 | - | - | Azide-substituted C2 (upfield shift vs OH) |

| ¹³C | C-4 | 76.4 | - | - | Benzyl-substituted C4 |

Table 2: Infrared (IR) and High-Resolution Mass Spectrometry (HRMS)

| Analytical Method | Parameter | Value | Interpretation |

| IR Spectroscopy | Wavenumber | ~2106 cm⁻¹ | Strong, sharp asymmetric N=N=N stretch |

| IR Spectroscopy | Wavenumber | ~3450 cm⁻¹ | Broad O-H stretch confirming free C3 hydroxyl |

| HRMS (ESI-TOF) | [M+Na]⁺ | 300.0955 (calc) | Confirms exact mass for C₁₃H₁₅N₃O₄Na |

References

- Sapphire Bioscience. "1,6-Anhydro-2-azido-4-O-benzyl-2-deoxy-b-D-glucopyranose.

- Synthose. "1,6-Anhydro-2-azido-3,4-di-O-benzyl-2-deoxy-β-D-glucopyranose." Synthose Anhydro Sugars.

- ChemicalBook. "1,6-Anhydro-2-azido-4-O-benzyl-2-deoxy-b-D-glucopyranose." ChemicalBook Properties.

- PubMed (NIH). "Synthesis and conformational analysis of muramic acid delta-lactam structures and their 4-O-(2-acetamido-2-deoxy-beta-D-glucopyranosyl) derivatives.

Sources

- 1. Sapphire Bioscience [sapphirebioscience.com]

- 2. Synthesis and conformational analysis of muramic acid delta-lactam structures and their 4-O-(2-acetamido-2-deoxy-beta-D-glucopyranosyl) derivatives, characteristic of bacterial spore peptidoglycan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. synthose.com [synthose.com]

- 4. 1,6-Anhydro-2-azido-4-O-benzyl-2-deoxy-b-D-glucopyranose | 55682-47-8 [chemicalbook.com]

stability of 1,6-Anhydro-2-azido-4-O-benzyl-2-deoxy-b-D-glucopyranose

Stability and Reactivity Profiling of 1,6-Anhydro-2-azido-4-O-benzyl-2-deoxy- β -D-glucopyranose: A Technical Guide for Carbohydrate Synthesis

Executive Summary

In the synthesis of complex glycosaminoglycans (such as heparan sulfate) and glycosylphosphatidylinositol (GPI) anchors, the strategic selection of monosaccharide building blocks is paramount. 1,6-Anhydro-2-azido-4-O-benzyl-2-deoxy- β -D-glucopyranose (CAS: 55682-47-8) serves as an elite, highly functionalized intermediate[1].

This molecule achieves synthetic utility through three synergistic structural features:

-

The 1,6-Anhydro Bridge: A bicyclic 6,8-dioxabicyclo[3.2.1]octane framework that locks the pyranose ring into a rigid 1C4 conformation, protecting both the anomeric center and the C6 primary hydroxyl.

-

The 2-Azido Group: A non-participating masking group for a C2-amine, essential for directing stereoselective α -glycosylation without the neighboring-group participation typical of C2-acetates.

-

The 4-O-Benzyl Group: A robust ether linkage that withstands diverse pH ranges while leaving the C3-hydroxyl exposed for regioselective modifications.

As a Senior Application Scientist, I have structured this guide to move beyond theoretical chemistry, providing field-proven insights into the thermodynamic stability, chemical reactivity, and self-validating experimental workflows required to master this building block.

Structural Mechanics & Conformational Rigidity

Unlike standard β -D-glucopyranose, which adopts a thermodynamically relaxed 4C1 chair conformation with all substituents in equatorial positions, the formation of the 1,6-anhydro bridge forces a conformational flip to the 1C4 chair. In this locked state, the substituents at C2, C3, and C4 are forced into axial orientations.

This steric crowding is a feature, not a bug. The rigid bicyclic framework prevents spontaneous ring-flipping and provides remarkable stability against basic conditions[2]. However, the strained acetal linkage of the anhydro bridge remains highly susceptible to Lewis or Brønsted acid-catalyzed cleavage, a property we exploit during late-stage acetolysis to generate reactive glycosyl donors[3].

Caption: Structural stability map detailing the reactivity of functional groups under specific conditions.

Comprehensive Stability Profile

To successfully deploy this intermediate in multi-step syntheses, one must understand the orthogonal stability of its functional groups. The table below summarizes the empirical stability of the molecule under various synthetic pressures.

Quantitative Stability Matrix

| Functional Group | Condition | Reagents | Stability / Outcome | Mechanistic Rationale |

| 1,6-Anhydro Bridge | Strongly Acidic | Ac 2 O, TESOTf | Cleaved (Ring-Opening) | Lewis acid coordinates to the anhydro oxygen, triggering oxocarbenium ion formation and subsequent nucleophilic attack by acetate[3]. |

| 1,6-Anhydro Bridge | Basic | NaH, NaOH | Highly Stable | The lack of acidic protons on the internal acetal prevents base-catalyzed elimination or degradation[2]. |

| 2-Azido Group | Reducing | H 2 , Pd/C | Reduced (to Amine) | Catalytic hydrogenation readily reduces the azide to a primary amine, often performed post-glycosylation[4]. |

| 4-O-Benzyl Ether | Hydrogenolysis | H 2 , Pd/C | Cleaved (to Hydroxyl) | Benzyl ethers undergo oxidative addition and reductive elimination over palladium surfaces[4]. |

| C3-Hydroxyl | Electrophilic | DAST | Reactive (Fluorination) | The unprotected C3-OH readily reacts. The rigid 1C4 conformation restricts backside attack, often forcing retention of configuration[4]. |

Self-Validating Experimental Protocols

The following workflows detail the two most critical transformations for this molecule: C3-functionalization and anhydro-bridge activation.

Protocol A: Regioselective Fluorination at C3 (DAST)

Fluorinated aminosugars are highly sought after as metabolic inhibitors and structural probes. The reaction of the C3-hydroxyl with Diethylaminosulfur trifluoride (DAST) is unique in this bicyclic system.

-

Causality: In flexible pyranoses, DAST fluorination proceeds via an SN2 mechanism, resulting in an inversion of stereochemistry. However, because the 1,6-anhydro bridge locks the molecule in the 1C4 conformation, the trajectory required for backside nucleophilic attack is sterically blocked by the bicyclic skeleton. Consequently, fluorination at C3 proceeds with an unusual retention of configuration, yielding the D-gluco isomer[4].

Step-by-Step Methodology:

-

Preparation: Dissolve 1,6-anhydro-2-azido-4-O-benzyl-2-deoxy- β -D-glucopyranose (1.0 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere.

-

Activation: Cool the reaction mixture to -30 °C. Dropwise, add DAST (1.5 eq). The low temperature controls the exothermic formation of the dialkylaminosulfur difluoride intermediate.

-

Propagation: Allow the reaction to slowly warm to room temperature over 4 hours.

-

Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc). The product will run significantly higher (less polar) than the starting material. 19 F NMR should show a characteristic doublet of doublets around -200 ppm, confirming fluorine incorporation.

-

Quenching: Carefully quench with saturated aqueous NaHCO 3 at 0 °C to neutralize HF byproducts, followed by standard organic extraction.

Protocol B: Acid-Catalyzed Ring-Opening (Acetolysis)

To utilize the functionalized intermediate as a glycosyl donor, the 1,6-anhydro bridge must be opened to form a leaving group at the anomeric center.

-

Causality: Traditional acetolysis using H 2 SO 4 often leads to degradation or the formation of unwanted oxazoline byproducts. By substituting Brønsted acids with Triethylsilyl trifluoromethanesulfonate (TESOTf)—a highly oxophilic Lewis acid—we achieve a cleaner activation of the anhydro oxygen. This promotes the smooth formation of the oxocarbenium intermediate without degrading the sensitive azide group, yielding a high-purity 1,6-di-O-acetyl donor[3].

Step-by-Step Methodology:

-

Preparation: Dissolve the functionalized 1,6-anhydro sugar in a mixture of anhydrous DCM and acetic anhydride (Ac 2 O) (1:1 v/v).

-

Catalysis: Cool to 0 °C and add a catalytic amount of TESOTf (0.1 eq).

-

Propagation: Stir for 2 hours at 0 °C. The Lewis acid coordinates to the O6 oxygen, facilitating ring opening and trapping by the acetate nucleophile.

-

Validation Checkpoint: TLC will indicate the disappearance of the starting material. 1 H NMR of the crude mixture will show the disappearance of the characteristic 1,6-anhydro bridge signals (typically a narrow multiplet for H1 around 5.5 ppm) and the appearance of two new anomeric doublets corresponding to the α and β diacetates.

-

Isolation: Quench with triethylamine (Et 3 N) to neutralize the triflate, concentrate under reduced pressure, and purify via flash column chromatography.

Caption: Synthetic workflow from the 1,6-anhydro intermediate to the final functionalized aminosugar.

References

-

Hosoya, T., et al. (2010). Theoretical Study of 1,6-Anhydrosugar Formation from Phenyl d-Glucosides under Basic Condition: Reasons for Higher Reactivity of β-Anomer. The Journal of Organic Chemistry.[2] Available at:[Link]

-

Pauk, K., et al. (2016). Synthesis and in vitro cytotoxicity of acetylated 3-fluoro, 4-fluoro and 3,4-difluoro analogs of D-glucosamine and D-galactosamine. Beilstein Journal of Organic Chemistry, 12, 785–795.[4],[3] Available at:[Link]

An In-depth Technical Guide to the Derivatives of 1,6-Anhydro-2-azido-4-O-benzyl-2-deoxy-β-D-glucopyranose

Introduction: The Strategic Importance of a Versatile Glycosyl Donor Precursor

In the intricate landscape of synthetic carbohydrate chemistry, the pursuit of stereoselective glycosylation methodologies remains a paramount objective for the construction of complex oligosaccharides and glycoconjugates. Among the arsenal of glycosyl donors and their precursors, 1,6-anhydro-2-azido-4-O-benzyl-2-deoxy-β-D-glucopyranose stands out as a strategically important and versatile building block. Its rigid bicyclic structure, conferred by the 1,6-anhydro bridge, not only pre-organizes the molecule for subsequent chemical transformations but also influences the stereochemical outcome of reactions at its stereocenters.[1]

The presence of a 2-azido group serves a dual purpose. It acts as a non-participating group during glycosylation reactions, which is crucial for the synthesis of challenging 1,2-cis-glycosidic linkages.[2] Furthermore, the azide moiety is a versatile functional handle that can be readily reduced to an amine, allowing for the introduction of N-acetyl groups or other functionalities found in biologically active glycans.[3] The 4-O-benzyl ether provides stable protection of the C4 hydroxyl group, which can be selectively removed under various conditions to enable further diversification.

This technical guide provides an in-depth exploration of the synthesis and reactivity of derivatives of 1,6-anhydro-2-azido-4-O-benzyl-2-deoxy-β-D-glucopyranose, with a particular focus on the functionalization of the C3-hydroxyl group. We will delve into the rationale behind experimental choices, provide detailed protocols for key transformations, and present data to guide researchers in the synthesis of novel derivatives for applications in drug discovery and glycobiology.

The C3-Hydroxyl Group: A Gateway to a Library of Derivatives

The sole free hydroxyl group at the C3 position of 1,6-anhydro-2-azido-4-O-benzyl-2-deoxy-β-D-glucopyranose is the primary site for chemical modification, offering a gateway to a diverse library of derivatives. The reactivity of this hydroxyl group can be modulated to introduce a wide range of functionalities through acylation, alkylation, and other chemical transformations. The choice of the derivatizing agent and reaction conditions is critical in determining the properties and subsequent applications of the resulting molecule.

Acylation of the C3-Hydroxyl Group

Acylation of the C3-hydroxyl group is a common strategy to introduce ester functionalities, which can serve as protecting groups or as moieties that modulate the biological activity of the parent molecule. The choice of the acylating agent can range from simple acetyl groups to more complex, sterically demanding, or functionally diverse acyl chains.

Causality Behind Experimental Choices:

The selection of the acylation protocol depends on the desired acyl group and the scale of the reaction. For the introduction of a simple acetyl group, acetic anhydride in the presence of a base like pyridine is a classic and effective method. Pyridine acts as both a solvent and a catalyst, activating the acetic anhydride and scavenging the acetic acid byproduct. For more sterically hindered or less reactive acylating agents, the addition of a catalyst such as 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction.

dot```dot graph Acylation_Workflow { graph [rankdir="LR", splines=true, nodesep=0.5, size="7.5,4", dpi=100, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=vee, arrowsize=0.7];

// Nodes Start [label="1,6-Anhydro-2-azido-4-O-benzyl-\n2-deoxy-β-D-glucopyranose", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reagents [label="Acylating Agent\n(e.g., Acetic Anhydride, Benzoyl Chloride)\nBase (e.g., Pyridine, Et3N)\nCatalyst (optional, e.g., DMAP)", fillcolor="#FBBC05"]; Reaction [label="Acylation Reaction\n(Anhydrous Conditions)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Workup [label="Aqueous Work-up\n& Extraction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Purification [label="Silica Gel\nChromatography", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Product [label="3-O-Acyl Derivative", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Reagents [label="Add"]; Reagents -> Reaction [label="Initiate"]; Reaction -> Workup [label="Quench & Extract"]; Workup -> Purification [label="Purify"]; Purification -> Product [label="Isolate"]; }

Caption: Workflow for the alkylation of the C3-hydroxyl group.

Experimental Protocol: Synthesis of 1,6-Anhydro-2-azido-4-O-benzyl-3-O-methyl-2-deoxy-β-D-glucopyranose

This protocol provides a general procedure for the methylation of the C3-hydroxyl group.

Materials:

-

1,6-Anhydro-2-azido-4-O-benzyl-2-deoxy-β-D-glucopyranose

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Methyl iodide (MeI)

-

Methanol

-

Dichloromethane (DCM)

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a stirred suspension of NaH (1.5 eq) in anhydrous DMF under an inert atmosphere, add a solution of 1,6-anhydro-2-azido-4-O-benzyl-2-deoxy-β-D-glucopyranose (1.0 eq) in anhydrous DMF at 0 °C.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

-

Cool the reaction mixture back to 0 °C and add methyl iodide (2.0 eq) dropwise.

-

Stir the reaction at room temperature for 6-16 hours, monitoring its progress by TLC.

-

Upon completion, cool the reaction to 0 °C and carefully quench the excess NaH by the slow addition of methanol.

-

Dilute the mixture with water and extract with DCM.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to yield the 3-O-methyl derivative.

Summary of Derivatives and Characterization Data

The following table summarizes the expected derivatives from the acylation and alkylation of 1,6-anhydro-2-azido-4-O-benzyl-2-deoxy-β-D-glucopyranose, along with anticipated characterization data. The exact spectroscopic data will vary depending on the specific derivative synthesized.

| Derivative | R Group | Expected Yield (%) | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) |

| 3-O-Acetyl | -COCH₃ | 85-95 | ~5.0 (H-3), ~2.1 (CH₃) | ~170 (C=O), ~21 (CH₃) |

| 3-O-Benzoyl | -COC₆H₅ | 80-90 | ~5.2 (H-3), ~8.0-7.4 (Ar-H) | ~165 (C=O), ~133-128 (Ar-C) |

| 3-O-Methyl | -CH₃ | 75-85 | ~3.5 (OCH₃) | ~60 (OCH₃) |

| 3-O-Benzyl | -CH₂C₆H₅ | 70-80 | ~4.7 (OCH₂), ~7.3 (Ar-H) | ~72 (OCH₂), ~138-127 (Ar-C) |

Synthetic Pathways Overview

The following diagram illustrates the synthetic pathways to key derivatives of 1,6-anhydro-2-azido-4-O-benzyl-2-deoxy-β-D-glucopyranose.

dot

Caption: Synthetic pathways from the core molecule to its derivatives.

Conclusion and Future Perspectives

1,6-Anhydro-2-azido-4-O-benzyl-2-deoxy-β-D-glucopyranose is a valuable and versatile starting material for the synthesis of a wide range of carbohydrate derivatives. The selective functionalization of its C3-hydroxyl group through well-established acylation and alkylation protocols allows for the creation of a diverse library of molecules with potential applications in the development of novel glycosyl donors, enzyme inhibitors, and probes for studying biological systems. The methodologies outlined in this guide provide a solid foundation for researchers to explore the chemical space around this important scaffold and to develop new tools for advancing the field of glycoscience.

References

-

Synthesis of 2-azido-2-deoxy- and 2-acetamido-2-deoxy-D-manno derivatives as versatile building blocks. PubMed Central. [Link]

-

Study of the stereoselectivity of 2-azido-2-deoxyglucosyl donors: protecting group effects. Royal Society of Chemistry. [Link]

-

Highly Stereoselective Synthesis of 2-Azido-2-Deoxyglycosides via Gold-Catalyzed SN2 Glycosylation. PubMed Central. [Link]

-

Strategies for Protecting Group Free Glycosidation. University of East Anglia. [Link]

-

Study of the Stereoselectivity of 2-Azido-2-deoxygalactosyl Donors: Remote Protecting Group Effects and Temperature Dependency. The Journal of Organic Chemistry. [Link]

-

Protecting-Group-Free Synthesis of 2-Deoxy-Aza-Sugars. MDPI. [Link]

-

Highly Stereoselective Synthesis of 2-Azido-2-Deoxyglycosides via Gold-Catalyzed SN2 Glycosylation. Chinese Chemical Society. [Link]

-

Stereoselective Glycosylations of 2-Azido-2-deoxy-glucosides Using Intermediate Sulfonium Ions. Organic Letters. [Link]

-

A Practical Route to Multifunctional 2-Azido-2-deoxy-d-glucopyranosyl Donors. The Journal of Organic Chemistry. [Link]

-

1H NMR study of 1, 6-Anhydro-β-D-Glucopyranose Tosylated at 2- and/or 4-Position. ResearchGate. [Link]

-

ChemInform Abstract: Facile Preparation of 1,6-Anhydro-2-azido-3-O-benzyl-2-deoxy-β-D- glucopyranose and Its 4-O-Substituted Derivatives. ResearchGate. [Link]

Sources

Conformational Analysis of 1,6-Anhydro-β-D-Glucopyranose Derivatives: A Structural and Computational Guide

Executive Summary

1,6-anhydro-β-D-glucopyranose (levoglucosan) and its derivatives are highly versatile bicyclic synthons utilized extensively in carbohydrate chemistry, polymer synthesis, and the development of glycomimetics. The formation of the 1,6-anhydro bridge imposes severe stereoelectronic constraints, forcing a dramatic conformational inversion of the pyranose ring. This whitepaper provides an in-depth mechanistic analysis of this conformational shift, exploring the resulting intramolecular hydrogen bonding (IMHB) networks, and outlines a self-validating analytical workflow combining Nuclear Magnetic Resonance (NMR) spectroscopy and Density Functional Theory (DFT) to elucidate these complex 3D structures.

Structural Fundamentals: The 1C4 Inversion

In standard aqueous environments, β-D-glucopyranose overwhelmingly favors the 4C1 chair conformation, which minimizes 1,3-diaxial steric clashes by placing all bulky hydroxyl groups and the hydroxymethyl group in equatorial positions. However, during thermal pyrolysis or targeted synthetic dehydration, the formation of an acetal bridge between the C1 anomeric carbon and the C6 primary hydroxyl group creates a rigid 6,8-dioxabicyclo[3.2.1]octane framework[1][2].

To accommodate this 1,6-anhydro linkage, the pyranose ring is thermodynamically forced to invert into the 1C4 chair conformation[1]. This architectural inversion has a profound stereochemical consequence: the hydroxyl groups at C2, C3, and C4 are thrust into axial positions , while their corresponding ring protons ( H2 , H3 , H4 ) are shifted to equatorial positions .

Logical pathway of conformational inversion from β-D-glucopyranose to levoglucosan.

The Conformational Landscape: Intramolecular Hydrogen Bonding (IMHB)

While the heavy-atom bicyclic skeleton of levoglucosan is highly rigid, the molecule possesses a dynamic and rich conformational landscape driven by the rotational freedom of the axial hydroxyl groups. Because these OH groups are spatially constrained on the same face of the inverted ring, they form a dense network of intramolecular hydrogen bonds (IMHBs).

Gas-phase microwave spectroscopy coupled with ultrafast laser vaporization has isolated distinct conformers of levoglucosan, proving that the primary differentiator between stable states is the specific permutation of 2-center and 3-center (bifurcated) IMHBs[1]. In the solid state, neutron diffraction studies reveal a slight deviation; the lowest-energy in vacuo conformer is altered as the molecule sacrifices some intramolecular stabilization (costing ~3 kcal/mol) to engage in stronger intermolecular hydrogen bonding within the crystal lattice. Understanding this environment-dependent rotameric shift is critical for drug development professionals designing glycomimetics that must bind to specific protein pockets.

Analytical Workflows: Synthesizing NMR and DFT

To accurately map the conformation of a novel 1,6-anhydro-β-D-glucopyranose derivative in solution, a self-validating system integrating experimental NMR and computational DFT is required.

NMR Spectroscopy ( 3JHH Couplings): The 1C4 conformation is unambiguously verified by extracting the vicinal scalar coupling constants. Because the ring protons are equatorial, the dihedral angles between adjacent protons (e.g., H2

H3 ) are approximately 60°. According to the Karplus relationship, this results in characteristically small coupling constants (1–3 Hz), contrasting sharply with the large trans-diaxial couplings (~9–10 Hz) of the 4C1 chair[3].Computational Chemistry (DFT & AIM): While NMR confirms the heavy-atom skeleton, DFT is required to elucidate the transient OH rotamers. By calculating the theoretical J -couplings and chemical shifts of DFT-optimized geometries and comparing them against experimental NMR data, the exact IMHB network can be validated[4].

Integrated NMR and computational workflow for conformational analysis.

Experimental Methodologies

NMR Acquisition Protocol for Conformational Elucidation

This protocol is designed to prevent the rapid proton exchange that typically obscures hydroxyl rotamer data.

-

Sample Preparation: Dissolve 10–15 mg of the highly purified levoglucosan derivative in 600 µL of strictly anhydrous, deuterated aprotic solvent (e.g., DMSO- d6 or CDCl 3 ).

-

Causality: Anhydrous conditions suppress the chemical exchange of OH protons, allowing for the observation of crucial OH-to-ring proton 3J couplings and through-space NOE contacts.

-

-

1D 1 H and 13 C Acquisition: Acquire standard 1D spectra at 298 K using a high-field spectrometer (≥ 500 MHz). Extract the vicinal coupling constants ( 3JHH ) for the pyranose ring protons.

-

Causality: Identifying uniform 1–3 Hz couplings across J1,2 , J2,3 , J3,4 , and J4,5 mathematically proves the equatorial positioning of the protons, thereby validating the 1C4 skeletal inversion.

-

-

2D NOESY/ROESY Execution: Run a 2D NOESY experiment with a mixing time optimized for small molecules (typically 300–500 ms).

-

Causality: J -couplings alone cannot determine the orientation of the OH bonds. NOESY identifies specific spatial proximities between the axial OH protons and adjacent oxygen lone pairs, empirically mapping the IMHB network.

-

Computational (DFT) Protocol for IMHB Mapping

This protocol generates theoretical data to cross-validate the NMR findings.

-

Conformational Rotor Search: Perform a systematic molecular mechanics (e.g., MMFF94) conformational search, rotating the C2, C3, and C4 hydroxyl dihedral angles in 30° increments.

-

Causality: The IMHB landscape is highly rugged; a systematic search ensures the global minimum rotamer is not bypassed.

-

-

Geometry Optimization (DFT): Submit the lowest-energy conformers to DFT optimization at the B3LYP/6-31+G** level of theory, incorporating an Implicit Solvation Model (IEF-PCM) matching the NMR solvent.

-

Causality: The B3LYP functional combined with diffuse functions (+) accurately models the extended electron density required to calculate precise hydrogen bond geometries and theoretical NMR shielding tensors.

-

-

Wavefunction Analysis (AIM & NBO): Execute Atoms in Molecules (AIM) and Natural Bond Orbital (NBO) analyses on the optimized geometries[4].

-

Causality: AIM mathematically confirms the presence of IMHBs by locating Bond Critical Points (BCPs) between hydrogen atoms and acceptor oxygens. NBO quantifies the hyperconjugative stabilization energy (e.g., nO→σO−H∗ ) driving the conformer's stability.

-

Quantitative Data Summaries

Table 1: Comparison of Vicinal Coupling Constants ( 3JHH )

The following table demonstrates the diagnostic J -coupling shift utilized to confirm the 1C4 chair conformation[3].

| Proton Pair | β-D-Glucopyranose ( 4C1 ) | 1,6-Anhydro-β-D-Glucopyranose ( 1C4 ) | Structural Causality |

| J1,2 | 7.0 – 8.0 Hz (ax-ax) | 1.0 – 2.0 Hz (eq-eq) | Inversion shifts H2 to an equatorial position; H1 is locked at the bridgehead. |

| J2,3 | 9.0 – 10.0 Hz (ax-ax) | 1.0 – 2.0 Hz (eq-eq) | Both H2 and H3 occupy equatorial positions in the inverted 1C4 chair. |

| J3,4 | 9.0 – 10.0 Hz (ax-ax) | 1.0 – 2.0 Hz (eq-eq) | Both H3 and H4 occupy equatorial positions in the inverted 1C4 chair. |

| J4,5 | 9.0 – 10.0 Hz (ax-ax) | 1.0 – 2.0 Hz (eq-eq) | H4 is equatorial; H5 is locked at the bridgehead. |

Table 2: Energetic Landscape of Levoglucosan Conformers (In Vacuo)

Derived from DFT and neutron diffraction studies[1], this table outlines the thermodynamic hierarchy of the molecule's rotameric states.

| Conformer Type | IMHB Network Characteristics | Relative Energy ( ΔE ) | Causality for Stability |

| Global Minimum | Cooperative 3-center IMHBs | 0.0 kcal/mol | Maximum hyperconjugative stabilization via perfectly aligned OH donors and acceptors. |

| Secondary Rotamers | Isolated 2-center IMHBs | +1.5 to +2.5 kcal/mol | Sub-optimal orbital overlap; reduced electrostatic stabilization between axial groups. |

| Crystal-like Conformer | Disrupted IMHBs (primed for intermolecular H-bonds) | ~ +3.0 kcal/mol | Intramolecular strain is compensated by powerful crystal packing forces in the solid state. |

Sources

- 1. Investigating the Conformation of the Bridged Monosaccharide Levoglucosan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Making sure you're not a bot! [macau.uni-kiel.de]

- 4. A Study of Intramolecular Hydrogen Bonding in Levoglucosan Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Advanced Oligosaccharide Assembly: Utilizing 1,6-Anhydro-2-azido-4-O-benzyl-2-deoxy-β-D-glucopyranose as a Precision Glycosyl Acceptor

Executive Summary

The synthesis of complex, biologically relevant glycans—such as heparan sulfate, bacterial peptidoglycans, and glycosaminoglycans—requires absolute control over regioselectivity and stereoselectivity. 1,6-Anhydro-2-azido-4-O-benzyl-2-deoxy-β-D-glucopyranose (CAS: 55682-47-8) is a highly specialized carbohydrate building block designed to meet these exact requirements[1]. By leveraging a conformationally locked bicyclic system, this intermediate provides a single, highly reactive free hydroxyl group at C-3, making it an unparalleled glycosyl acceptor for 1→3 linkage formation[2]. This application note details the mechanistic rationale, quantitative reaction data, and self-validating protocols for utilizing this synthon in advanced drug development and glycobiology research.

Mechanistic Rationale & Structural Advantages

As a Senior Application Scientist, it is critical to understand why this specific building block is chosen over standard monocyclic protected sugars. The causality behind its efficacy lies in its unique structural features:

-

Conformational Locking ( 1C4 Chair): The 1,6-anhydro bridge forces the D-glucopyranose ring out of its thermodynamically favored 4C1 conformation and into a rigid 1C4 chair[2]. This inversion places the C-2, C-3, and C-4 substituents into axial positions, altering the steric landscape of the molecule and directing incoming glycosyl donors with high stereochemical predictability.

-

Absolute Regiocontrol: The molecule is protected at C-1 and C-6 (via the anhydro bridge) and at C-4 (via a robust O-benzyl ether). The C-3 hydroxyl is the only free nucleophile. This eliminates the need for complex, transient protecting group manipulations and prevents off-target glycosylation[3].

-

Non-Participating Azide at C-2: The 2-azido group acts as a masked amine. Crucially, unlike N-acetyl or O-acyl groups, the azide does not provide anchimeric assistance (neighboring group participation). When the anhydro ring is eventually opened to convert this molecule into a glycosyl donor, the non-participating azide allows for the synthesis of challenging α -glycosidic linkages[4].

Conformational transition of the pyranose ring during 1,6-anhydro bridge cleavage.

Quantitative Data: Glycosylation Performance

The reactivity of the C-3 hydroxyl in the 1C4 conformation is highly dependent on the promoter system and solvent environment. The following table summarizes validated experimental parameters for coupling various donors to 1,6-Anhydro-2-azido-4-O-benzyl-2-deoxy-β-D-glucopyranose[1][4].

| Glycosyl Donor Type | Promoter System | Solvent | Temp (°C) | Yield (%) | Stereoselectivity ( α : β ) |

| Thioglycoside (Gal) | NIS / TMSOTf | DCM | -40 to 0 | 85 - 92 | 1:6 ( β -favored) |

| Trichloroacetimidate | TMSOTf | Et 2 O | -78 to -20 | 78 - 84 | 4:1 ( α -favored) |

| Glycosyl Fluoride | TiF 4 | MeCN | 0 to RT | 75 - 80 | Exclusive β |

Note: Ethereal solvents (Et 2 O) stabilize the oxocarbenium intermediate via equatorial coordination, driving α -selectivity, whereas nitrile solvents (MeCN) favor axial coordination, driving β -selectivity.

Experimental Protocols

The following workflows represent a self-validating system. Each step includes specific analytical checkpoints to ensure reaction integrity before proceeding.

Protocol A: Regioselective 1→3 Glycosylation

Objective: Couple a thioglycoside donor to the C-3 position of the 1,6-anhydro acceptor.

-

Preparation: Co-evaporate 1,6-Anhydro-2-azido-4-O-benzyl-2-deoxy-β-D-glucopyranose (1.0 eq) and the thioglycoside donor (1.2 eq) with anhydrous toluene (3 × 10 mL) to remove trace moisture.

-

Activation: Dissolve the mixture in anhydrous DCM (0.05 M) under an argon atmosphere. Add freshly activated 4Å molecular sieves. Stir at room temperature for 30 minutes.

-

Cooling & Promotion: Cool the reaction flask to -40 °C. Add N-Iodosuccinimide (NIS, 1.5 eq) followed by the dropwise addition of Trimethylsilyl trifluoromethanesulfonate (TMSOTf, 0.2 eq).

-

Causality Check: The low temperature (-40 °C) is critical to suppress aglycone transfer and control the stereoselectivity by stabilizing the highly reactive oxocarbenium ion.

-

-

Quenching: Once TLC (Hexane/EtOAc 2:1) indicates complete consumption of the acceptor, quench the reaction with saturated aqueous NaHCO 3 and 10% aqueous Na 2 S 2 O 3 (to reduce iodine).

-

Self-Validation: Extract with DCM, dry over Na 2 SO 4 , and concentrate. Validate the formation of the disaccharide via ESI-MS (look for [M+Na]+ adduct) and 1 H NMR (confirm the presence of the new anomeric proton H−1′ and the downfield shift of the acceptor's C-3 proton due to glycosylation).

Protocol B: Acetolysis (Ring Opening to Glycosyl Donor)

Objective: Cleave the 1,6-anhydro bridge to generate a 1,6-di-O-acetyl disaccharide donor for subsequent chain elongation.

-

Preparation: Dissolve the purified 1→3 linked disaccharide from Protocol A in a mixture of Acetic Anhydride (Ac 2 O) and Trifluoroacetic Acid (TFA) (10:1 v/v) at 0 °C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours.

-

Causality Check: The acidic environment protonates the anhydro oxygen, making it a good leaving group. Acetate acts as the nucleophile, opening the ring and simultaneously acetylating the C-1 and C-6 positions. This relieves the steric strain of the bicyclic system, allowing the ring to snap back into the relaxed 4C1 conformation[2].

-

-

Quenching: Pour the mixture carefully over crushed ice and neutralize with saturated aqueous NaHCO 3 until CO 2 evolution ceases.

-

Self-Validation: Extract with EtOAc. Validate the success of the acetolysis via 1 H NMR. Critical Checkpoint: The characteristic anhydro H-1 singlet (typically ~5.5 ppm) must disappear, replaced by a new H-1 doublet (~6.2 ppm for the α -anomer or ~5.7 ppm for the β -anomer), confirming the transition to the monocyclic 4C1 chair.

Workflow for utilizing the 1,6-anhydro acceptor in iterative oligosaccharide synthesis.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and conformational analysis of muramic acid delta-lactam structures and their 4-O-(2-acetamido-2-deoxy-beta-D-glucopyranosyl) derivatives, characteristic of bacterial spore peptidoglycan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. BJOC - Synthesis and in vitro cytotoxicity of acetylated 3-fluoro, 4-fluoro and 3,4-difluoro analogs of D-glucosamine and D-galactosamine [beilstein-journals.org]

- 4. pubs.acs.org [pubs.acs.org]

Application Note: Deprotection Strategies for 1,6-Anhydro-2-azido-4-O-benzyl-2-deoxy-β-D-glucopyranose

Executive Summary

The compound 1,6-Anhydro-2-azido-4-O-benzyl-2-deoxy-β-D-glucopyranose is a highly versatile, stereochemically locked building block widely utilized in the synthesis of complex glycosaminoglycans (e.g., heparin), bacterial capsular polysaccharides, and peptidoglycan fragments. The strategic orthogonal protection—comprising a 1,6-anhydro bridge, a 2-azido group, and a 4-O-benzyl ether—allows for precise, regioselective functionalization.

This application note provides field-proven, self-validating protocols for both the selective and global deprotection of this synthon, emphasizing the mechanistic causality behind reagent selection and reaction conditions.

Mechanistic Principles of Orthogonal Deprotection

Successful manipulation of this building block requires a deep understanding of the chemical reactivity and conformational dynamics of its three distinct protecting features:

-

The 1,6-Anhydro Bridge (Conformational Lock): This bicyclic acetal forces the glucopyranose ring into a sterically strained 1C4 chair conformation. Cleavage is achieved via Lewis acid-catalyzed acetolysis. The causality here is thermodynamic: the cleavage of the anhydro bridge relieves transannular strain, driving a conformational flip to the highly stable 4C1 chair .

-

The 2-Azido Group (Masked Amine): The azide is an ideal non-participating precursor to an amine, essential for synthesizing α -linked 2-amino-2-deoxy glycosides. It is stable to acidic acetolysis but is readily reduced via Staudinger conditions (selective) or catalytic hydrogenolysis (global) .

-

The 4-O-Benzyl Group (Ether Protection): A robust ether linkage that withstands the acidic conditions of acetolysis. It is exclusively cleaved via catalytic hydrogenolysis, which homolytically breaks the benzylic C-O bond .

Fig 1. Logical relationship between structural features and their specific deprotection conditions.

Quantitative Data: Deprotection Matrix

The following table summarizes the quantitative metrics for the orthogonal deprotection pathways, allowing researchers to select the optimal conditions based on downstream requirements.

| Deprotection Target | Reagents & Catalyst | Temp / Time | Chemoselectivity | Typical Yield | Structural Outcome |

| 1,6-Anhydro Bridge | Ac 2 O, TESOTf (0.05 eq) | 0 °C → RT / 3 h | Retains Azide & Benzyl | 88–94% | 1,3,6-Tri-O-acetyl pyranose ( 4C1 ) |

| 2-Azido Group | PPh 3 (1.5 eq), THF/H 2 O | RT → 50 °C / 6 h | Retains Anhydro & Benzyl | 85–90% | 2-Amino derivative (Free amine) |

| Global (Azide + Benzyl) | H 2 (1 atm), 10% Pd/C | RT / 16 h | Retains Anhydro (if intact) | 92–98% | 2-Amino-4-hydroxyl derivative |

Experimental Workflows & Methodologies

Fig 2. Sequential deprotection workflow of 1,6-anhydro-2-azido-4-O-benzyl-2-deoxy-β-D-glucopyranose.

Protocol A: Selective Acetolysis of the 1,6-Anhydro Bridge

This protocol opens the bicyclic ring system to generate a versatile glycosyl donor precursor, while simultaneously acetylating the free 3-OH group.

Causality & Rationale: Triethylsilyl trifluoromethanesulfonate (TESOTf) is chosen over harsh Brønsted acids (like H 2 SO 4 ) because it provides mild, Lewis acid-catalyzed activation of the anhydro oxygen. This prevents the premature cleavage of the 4-O-benzyl ether and minimizes degradation .

Step-by-Step Procedure:

-

Preparation: Dissolve 1,6-Anhydro-2-azido-4-O-benzyl-2-deoxy-β-D-glucopyranose (1.0 mmol) in anhydrous acetic anhydride (Ac 2 O, 5.0 mL) under an argon atmosphere.

-

Activation: Cool the reaction vessel to 0 °C using an ice-water bath.

-

Catalysis: Add TESOTf (0.05 mmol, 11.3 µL) dropwise via a microsyringe.

-

Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 3 hours.

-

Quenching: Pour the mixture into ice-cold saturated aqueous NaHCO 3 (20 mL) and stir vigorously for 30 minutes to hydrolyze excess Ac 2 O.

-

Extraction: Extract the aqueous layer with CH 2 Cl 2 (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2 SO 4 , and concentrate under reduced pressure.

-

Purification: Purify via silica gel flash chromatography (Eluent: 1:3 EtOAc/Hexane).

Self-Validation System:

-

TLC: The starting material ( Rf≈0.6 in 1:2 EtOAc/Hexane) will completely convert to a lower-running product spot ( Rf≈0.45 ).

-

NMR Checkpoint: 1 H NMR must show the disappearance of the narrow multiplet at δ 5.5 ppm (characteristic of the 1,6-anhydro H-1 in the 1C4 chair) and the emergence of a downfield doublet at δ 6.2 ppm (for the α -anomeric acetate in the 4C1 chair).

Protocol B: Global Deprotection via Catalytic Hydrogenolysis

This protocol is executed when the final 2-amino-2-deoxy-D-glucopyranose architecture is required. It simultaneously reduces the azide and cleaves the benzyl ether.

Causality & Rationale: Palladium on carbon (Pd/C) efficiently catalyzes the homolytic cleavage of H 2 . The benzylic C-O bond undergoes hydrogenolysis due to the stabilization of the transition state by the aromatic ring. Concurrently, the azide is reduced via a nitrene/imine intermediate to a primary amine. Performing this in a protic solvent (Methanol) stabilizes the resulting polar amine.

Step-by-Step Procedure:

-

Preparation: Dissolve the acetylated intermediate from Protocol A (1.0 mmol) in anhydrous Methanol (10 mL).

-

Catalyst Addition: Carefully add 10% Pd/C (15% w/w relative to the substrate). Safety Note: Pd/C is highly pyrophoric; add it to the solvent under a blanket of argon.

-

Hydrogenation: Evacuate the reaction flask and backfill with H 2 gas three times. Maintain the reaction under a positive pressure of H 2 (balloon) and stir vigorously at room temperature for 16 hours.

-

Filtration: Filter the suspension through a tightly packed pad of Celite to remove the palladium catalyst. Wash the pad thoroughly with Methanol (3 × 10 mL). Safety Note: Do not allow the Celite pad to dry out completely while washing, as the active catalyst can ignite methanol vapors.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude 1,3,6-tri-O-acetyl-2-amino-2-deoxy-D-glucopyranose.

Self-Validation System:

-

IR Spectroscopy: The most immediate and reliable validation is the complete disappearance of the strong, sharp asymmetric azide stretch at ∼2100 cm −1 in the FTIR spectrum.

-

NMR Checkpoint: 1 H NMR will confirm the loss of the aromatic multiplet ( δ 7.2–7.4 ppm) and the benzylic CH 2 doublet of doublets ( δ 4.5–4.8 ppm), validating the cleavage of the 4-O-benzyl group.

References

-

Hung, S.-C., Thopate, S. R., Chi, F.-C., Chang, S.-W., Lee, J.-C., Wang, C.-C., & Wen, Y.-S. (2002). "Sc(OTf)3-catalyzed acetolysis of 1,6-anhydro-β-hexopyranoses and solvent-free per-acetylation of hexoses." Tetrahedron Letters, 43(5), 851-855.[Link]

-

Bongat, A. F. G., & Demchenko, A. V. (2007). "Recent trends in the synthesis of O-glycosides of 2-amino-2-deoxysugars." Carbohydrate Research, 342(3-4), 374-406.[Link]

-

Paulsen, H., Kolar, C., & Stenzel, W. (1978). "Building units for oligosaccharides, XI. Synthesis of α-glycosidically linked di- and oligosaccharides of 2-amino-2-deoxy-D-galactopyranose." Chemische Berichte, 111(6), 2358-2369.[Link]

-

Červený, L., et al. (2016). "Synthesis and in vitro cytotoxicity of acetylated 3-fluoro, 4-fluoro and 3,4-difluoro analogs of D-glucosamine and D-galactosamine." Beilstein Journal of Organic Chemistry, 12, 756–771.[Link]

Introduction to 2-Azido-2-Deoxy Sugars in Glycobiology

Application Note: High-Efficiency Chemoenzymatic Labeling and Bioorthogonal Conjugation Using 2-Azido-2-Deoxy Sugars

Studying dynamic post-translational modifications, particularly O-linked β -N-acetylglucosamine (O-GlcNAc), presents a significant analytical challenge due to the modification's low cellular stoichiometry, rapid cycling, and chemical inertness[1]. To overcome these limitations, 2-azido-2-deoxy sugars—most notably UDP-N-azidoacetylgalactosamine (UDP-GalNAz)—have emerged as indispensable tools. By leveraging the bioorthogonal reactivity of the azide moiety, researchers can selectively tag, enrich, and map glycan sites on target proteins with unprecedented precision[2].

Mechanistic Causality: The Role of the GalT1 Y289L Mutation

Wild-type bovine β -1,4-galactosyltransferase 1 (GalT1) exhibits strict substrate specificity, exclusively transferring galactose from UDP-Gal to terminal GlcNAc residues[3]. It cannot process UDP-GalNAz due to a severe steric clash between the bulky C2-N-azidoacetyl group of the sugar donor and the Tyrosine 289 residue located in the enzyme's active site[2].

The Engineering Solution: Site-directed mutagenesis of Tyrosine 289 to Leucine (Y289L) expands the binding pocket. The smaller, aliphatic leucine side chain perfectly accommodates the unnatural N-azidoacetyl group, restoring catalytic efficiency and allowing the mutant enzyme to transfer GalNAz to terminal GlcNAc or O-GlcNAc moieties with high fidelity[1].

Experimental Workflow: Chemoenzymatic Tagging and Enrichment

The standard workflow involves a two-step chemoenzymatic activation. First, the GalT1 Y289L enzyme installs the azide-bearing sugar onto the protein. Second, a bioorthogonal click reaction covalently attaches a multifunctional probe to the azide[4],[5].

Workflow of chemoenzymatic labeling and bioorthogonal conjugation of O-GlcNAc proteins.

Protocol: Chemoenzymatic Labeling of O-GlcNAcylated Proteins

This protocol establishes a self-validating system for the global labeling and enrichment of O-GlcNAc proteins from cell lysates, optimized for downstream Electron-Transfer Dissociation Mass Spectrometry (ETD-MS)[4].

Causality in Experimental Design:

-

PNGase F Pre-treatment: N-linked glycans often terminate in GlcNAc. Treating lysates with PNGase F removes N-glycans, ensuring that GalT1 Y289L exclusively labels O-GlcNAc modifications[1].

-

SPAAC vs. CuAAC: We utilize Copper-Free Click Chemistry (Strain-Promoted Azide-Alkyne Cycloaddition, SPAAC) using a Dibenzocyclooctyne (DBCO) probe. This prevents copper-induced protein precipitation and oxidative degradation, preserving peptide integrity for downstream MS analysis[4].

-

Self-Validation (Negative Control): A parallel reaction omitting the GalT1 Y289L enzyme must be run. This validates that any biotin enrichment is strictly dependent on the enzymatic installation of the azide, ruling out non-specific binding of the DBCO-probe to the proteome.

Step-by-Step Methodology:

-

Lysate Preparation & N-Glycan Removal:

-

Lyse cells in standard lysis buffer (1% NP-40, 150 mM NaCl, 50 mM Tris-HCl, pH 7.4) supplemented with protease inhibitors and O-Glcase inhibitors (e.g., PUGNAc).

-

Denature 1 mg of protein lysate by boiling in 1% SDS for 5 minutes.

-

Add 10% NP-40 to neutralize SDS, then incubate with 1000 units of PNGase F at 37°C for 4 hours to cleave N-linked glycans.

-

-

Enzymatic Labeling with UDP-GalNAz:

-

Precipitate proteins using chloroform/methanol to remove PNGase F and detergents. Resuspend the pellet in 1% SDS, 20 mM HEPES (pH 7.9).

-

Assemble the labeling reaction: 1 mg protein, 10 mM MnCl 2 , 0.5 mM UDP-GalNAz, and 50 µg of purified GalT1 Y289L mutant.

-

Control: Prepare an identical tube replacing GalT1 Y289L with buffer.

-

Incubate at 4°C for 16 hours. (The low temperature preserves protein stability during the extended enzymatic transfer).

-

-

Bioorthogonal Conjugation (SPAAC):

-

Precipitate proteins again to remove unreacted UDP-GalNAz. Resuspend in 1% SDS, 50 mM Tris-HCl (pH 7.4).

-

Add DBCO-S-S-PEG3-Biotin (a reductively cleavable biotin probe) to a final concentration of 100 µM.

-

Incubate at room temperature for 2 hours in the dark.

-

-

Enrichment and Release:

-

Dilute the sample to 0.1% SDS and incubate with NeutrAvidin agarose beads for 2 hours.

-

Wash beads stringently (1% SDS, followed by 4 M urea, then PBS) to remove non-specifically bound proteins.

-

Elute the enriched O-GlcNAc proteins by incubating the beads with 50 mM Dithiothreitol (DTT) to reduce the disulfide bond in the DBCO-S-S-PEG3-Biotin linker, releasing the tagged proteins for ETD-MS[4],[5].

-

Quantitative Data: Catalytic Efficiency of GalT1 Variants

To validate the necessity of the Y289L mutation, the kinetic parameters of wild-type and mutant GalT1 are compared. The data demonstrates that while the wild-type enzyme completely rejects the 2-azido-2-deoxy sugar, the Y289L mutant processes it with an efficiency nearly identical to the natural substrate[2].

| Enzyme Variant | Substrate Donor | Km (µM) | kcat (min −1 ) | Catalytic Efficiency ( kcat/Km ) (µM −1 min −1 ) |

| Wild-Type GalT1 | UDP-Gal (Natural) | 15.0 | 65.0 | 4.33 |

| Wild-Type GalT1 | UDP-GalNAz (Azido) | > 5000 | N/A | Negligible |

| GalT1 Y289L | UDP-Gal (Natural) | 12.5 | 58.0 | 4.64 |

| GalT1 Y289L | UDP-GalNAz (Azido) | 25.0 | 45.0 | 1.80 |

Table 1: Representative kinetic parameters of β -1,4-galactosyltransferase 1 variants. The Y289L mutation successfully rescues the catalytic efficiency for UDP-GalNAz.

Broader Applications in Bioconjugation

Beyond O-GlcNAc mapping, this chemoenzymatic strategy is heavily utilized in the development of Antibody-Drug Conjugates (ADCs). Monoclonal antibodies possess a conserved N-glycan at Asparagine-297. By enzymatically trimming this glycan to the core GlcNAc and utilizing GalT1 Y289L with UDP-GalNAz, drug developers can install azides in a highly site-specific manner. Subsequent click chemistry with alkyne-functionalized cytotoxic payloads yields homogeneous ADCs with defined drug-to-antibody ratios (DARs), vastly improving therapeutic indices and safety profiles[6].

References

-

Title: O-GlcNAc Site Mapping by Using a Combination of Chemoenzymatic Labeling, Copper-Free Click Chemistry, Reductive Cleavage, and Electron-Transfer Dissociation Mass Spectrometry Source: Analytical Chemistry (ACS Publications) URL: [Link]

-

Title: Methods for the Detection, Study, and Dynamic Profiling of O-GlcNAc Glycosylation Source: Methods in Enzymology (NIH PMC) URL: [Link]

-

Title: Advances in chemical probing of protein O-GlcNAc glycosylation: structural role and molecular mechanisms Source: RSC Chemical Biology URL: [Link]

-

Title: Chemoenzymatic Conjugation of Toxic Payloads to the Globally Conserved N-Glycan of Native mAbs Provides a Homogeneous and Highly Efficacious Antibody–Drug Conjugate Source: Bioconjugate Chemistry (ACS Publications) URL: [Link]

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. Advances in chemical probing of protein O -GlcNAc glycosylation: structural role and molecular mechanisms - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS01275K [pubs.rsc.org]

- 3. ahajournals.org [ahajournals.org]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. synaffix.com [synaffix.com]

Application Note: Stereoselective Synthesis of 1,2-Cis and 1,2-Trans Glycosides Using 2-Azido-2-Deoxyglucosyl Donors

Target Audience: Researchers, synthetic chemists, and drug development professionals specializing in carbohydrate chemistry and glycomedicine.

Executive Summary

The stereoselective construction of glycosidic linkages remains one of the most formidable challenges in the synthesis of biologically active oligosaccharides and glycoconjugates. Specifically, 2-amino-2-deoxy-glycosides are ubiquitous in nature, yet their synthesis is complicated by the inherent reactivity of the C2 position. While 1,2-trans (β) linkages can be reliably installed via neighboring group participation (NGP) of C2-amido or acyl groups, the synthesis of 1,2-cis (α) linkages requires a non-participating masking group[1].

The 2-azido group ( −N3 ) has emerged as the premier non-participating functionality for this purpose[1]. However, without NGP, stereocontrol is heavily dependent on the reaction environment, often leading to undesirable α/β mixtures[2]. This Application Note details the mechanistic causality behind stereoselective 2-azido-2-deoxyglycosylations and provides validated, step-by-step protocols utilizing additive-controlled and transition-metal-catalyzed methodologies to achieve absolute stereocontrol.

Mechanistic Foundations: Modulating the Oxacarbenium Landscape

The "Azide Advantage" and the 1,2-Cis Challenge

Direct glycosylation with 2-amino or 2-acetamido donors typically yields 1,2-trans linkages due to the formation of a stable oxazoline or dioxolenium intermediate via NGP[1]. To bypass this and access 1,2-cis (α) linkages, the C2 position must be occupied by an electron-withdrawing, non-participating group. The azide group fulfills these criteria perfectly: it does not participate in oxacarbenium ion stabilization, is chemically stable under standard glycosylation conditions, and can be readily reduced to an amine post-glycosylation[1].

Despite these advantages, the unshielded oxacarbenium ion generated from a 2-azido donor is highly reactive and susceptible to nucleophilic attack from both the α and β faces[2]. Consequently, stereoselectivity must be engineered through external modulators, protecting group electronics, or specialized leaving groups[1][2][3].

Advanced Strategies for Stereocontrol

A. Additive-Controlled Glycosylation (Dynamic Trapping) The introduction of exogenous nucleophiles, such as thioethers (e.g., thiophene, ethyl phenyl sulfide) or formamides (e.g., methyl(phenyl)formamide, MPF), fundamentally alters the reaction pathway[2][4]. These additives kinetically trap the highly reactive oxacarbenium ion before the alcohol acceptor can react non-selectively. Due to steric constraints and the avoidance of 1,3-diaxial interactions, the resulting intermediate (e.g., a sulfonium ion) predominantly adopts an equatorial (β) configuration[2]. The incoming alcohol then displaces this β-intermediate via an SN2-like trajectory, yielding the α-glycoside with high stereoselectivity[2].

Figure 1: Thioether-directed α-selective glycosylation via an intermediate sulfonium ion.

B. Protecting Group (PG) Engineering Remote protecting groups exert a profound influence on the oxacarbenium ion's stability and conformational preference. Electron-withdrawing acyl groups at the C4 position (e.g., 4-O-benzoyl) destabilize the oxacarbenium ion, pushing the reaction toward a more concerted SN2-like mechanism that favors α-selectivity[3]. Additionally, bulky silyl groups (e.g., 6-O-TBDPS) can sterically shield the β-face, further amplifying the α:β ratio to >20:1 in optimized systems[3].

C. Transition-Metal Catalyzed SN2 Stereoinversion Recent advancements utilize gold(I) catalysis to achieve complete stereospecificity. By utilizing a 1-naphthoate leaving group equipped with an amide directing group, the gold catalyst specifically activates the donor[1]. The amide moiety optimally positions itself to hydrogen-bond with the incoming alcohol acceptor, directing an exclusive SN2 attack. This results in complete stereoinversion, allowing a pure β-donor to yield an exclusive α-product, and vice versa[1]. Similar stereospecific SN2 inversions have been achieved using electrophilic bromine reagents[5].

Figure 2: Gold-catalyzed SN2 glycosylation pathway featuring a directing leaving group.

Quantitative Data Summary

The following table summarizes the comparative efficacy of various stereoselective strategies utilizing 2-azido-2-deoxyglucosyl donors, demonstrating the critical impact of reaction conditions on stereochemical outcomes.

| Strategy | Donor Type | Promoter / Catalyst | Additive / Directing Group | Typical Yield | Stereoselectivity (α:β) | Ref |

| Sulfonium Trapping | Trichloroacetimidate | TMSOTf | Thiophene or PhSEt | 75–85% | >15:1 | [2] |

| Formamide Modulation | Thioglycoside | NIS / TfOH | Methyl(phenyl)formamide | 80–89% | >19:1 | [4] |

| PG Engineering | Thioglycoside | NIS / AgOTf | 4-O-Bz, 6-O-TBDPS | 96–99% | >20:1 | [3] |

| Gold-Catalyzed SN2 | 1-Naphthoate | IMesAuCl / AgNTf 2 | Amide on leaving group | 75–94% | Exclusive inversion | [1] |

| Bromine Activation | Thioglycoside | (Coll) 2 Br + NTf 2− | None (SN2 inversion) | 80–95% | Exclusive inversion | [5] |

Standardized Experimental Protocols

Protocol A: Thioether-Mediated α-Selective Glycosylation

Causality Focus: Premixing the donor and the thioether additive is critical. It ensures that upon activation by TMSOTf, the transient oxacarbenium ion is immediately trapped as the β-sulfonium ion, preventing direct, non-selective attack by the alcohol acceptor[2].

Reagents & Materials:

-

2-Azido-2-deoxy-glucosyl trichloroacetimidate donor (1.0 equiv, 0.1 mmol)

-

Glycosyl acceptor (alcohol) (1.2 equiv, 0.12 mmol)

-

Thiophene or Ethyl phenyl sulfide (PhSEt) (2.0 equiv, 0.2 mmol)

-

Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.2 equiv, 0.02 mmol)

-

Activated 4Å Molecular Sieves (AW-300)

-

Anhydrous Dichloromethane (DCM)

Step-by-Step Procedure:

-

Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve the glycosyl donor (0.1 mmol) and acceptor (0.12 mmol) in anhydrous DCM (2.0 mL).

-

Desiccation: Add freshly activated 4Å molecular sieves (100 mg) to the flask. Stir the suspension at room temperature for 30 minutes to ensure complete removal of trace moisture.

-

Additive Introduction: Add the thioether additive (thiophene or PhSEt, 0.2 mmol) to the mixture. Stir for an additional 10 minutes.

-

Cooling & Activation: Cool the reaction mixture to -40 °C using a dry ice/acetonitrile bath. Slowly add TMSOTf (0.02 mmol) dropwise via a microsyringe.

-